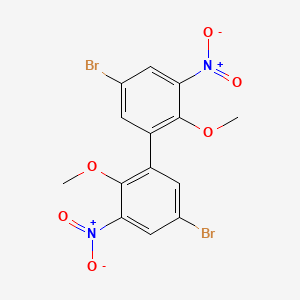
5,5'-Dibromo-2,2'-dimethoxy-3,3'-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dibromo-2,2’-dimethoxy-3,3’-dinitro-1,1’-biphenyl: is an organic compound characterized by the presence of bromine, methoxy, and nitro groups attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo-2,2’-dimethoxy-3,3’-dinitro-1,1’-biphenyl typically involves the bromination of 2,2’-dimethoxy-3,3’-dinitro-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5,5’-positions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its bromine and nitro groups make it a versatile intermediate for various chemical transformations.
Biology and Medicine:
Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or liquid crystals, due to its rigid biphenyl structure and functional groups that can be further modified.
Mechanism of Action
The mechanism of action of 5,5’-Dibromo-2,2’-dimethoxy-3,3’-dinitro-1,1’-biphenyl is not well-studied. its chemical reactivity can be attributed to the presence of electron-withdrawing nitro groups and electron-donating methoxy groups, which influence the electronic properties of the biphenyl core. The bromine atoms provide sites for further functionalization through substitution reactions.
Comparison with Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Similar in having bromine atoms at the 5,5’-positions but with a bithiophene backbone.
3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene: Similar in having bromine and methoxy groups but with a binaphthalene backbone.
5,5’-Diallyl-3,3’-dimethoxy-[1,1’-biphenyl]-2,2’-diol: Similar in having methoxy groups but with allyl groups instead of bromine and hydroxyl groups instead of nitro groups.
Uniqueness: 5,5’-Dibromo-2,2’-dimethoxy-3,3’-dinitro-1,1’-biphenyl is unique due to the combination of bromine, methoxy, and nitro groups on a biphenyl backbone. This combination of functional groups provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
105774-75-2 |
|---|---|
Molecular Formula |
C14H10Br2N2O6 |
Molecular Weight |
462.05 g/mol |
IUPAC Name |
5-bromo-1-(5-bromo-2-methoxy-3-nitrophenyl)-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C14H10Br2N2O6/c1-23-13-9(3-7(15)5-11(13)17(19)20)10-4-8(16)6-12(18(21)22)14(10)24-2/h3-6H,1-2H3 |
InChI Key |
UFOLQYOUNJXQCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])Br)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















